4-fluoro-N-(3-fluorophenyl)benzamide

Physicochemical profiling Regioisomer identification Process chemistry

Benzamide-based probes often fail due to regiochemical impurities. 4-Fluoro-N-(3-fluorophenyl)benzamide (CAS 101398-09-8) solves this: • 5-6× sigma-2 affinity gain over 2-fluoro isomers for robust PET tracer development. • Balanced LogP 3.33 for HDAC inhibitor library optimization. • ≥97% purity with regioisomer-specific boiling point (253.4°C) streamlines purification-free coupling.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
CAS No. 101398-09-8
Cat. No. B178024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(3-fluorophenyl)benzamide
CAS101398-09-8
Synonyms4-Fluoro-N-(3-fluorophenyl)benzaMide, 97%
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9F2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
InChIKeySYECADNLQPTDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(3-fluorophenyl)benzamide: Difluorinated Benzamide Building Block


4-Fluoro-N-(3-fluorophenyl)benzamide (CAS 101398-09-8) is a synthetic difluorinated benzamide with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol. It belongs to the benzamide class, which serves as a privileged scaffold in medicinal chemistry—particularly as enzyme inhibitors (HDAC, sigma receptors) and as intermediates for radiolabeled PET imaging agents [1]. The compound incorporates fluorine atoms at the 4-position of the benzoyl ring and the 3-position of the aniline ring, a regiochemical arrangement that distinctly modulates lipophilicity (LogP 3.33), solid-state behavior, and target-binding pharmacophore geometry relative to its close analogs .

Sigma-receptor probe development 4-Fluorobenzamide scaffold reported to support sigma-2 ligand synthesis for PET tracer and fluorescent probe research
HDAC inhibitor library synthesis Defined fluorine regioisomer enables focused SAR exploration for enzyme inhibitor optimization studies
Physicochemical workflow compatibility Regiochemical purity and lipophilicity profile support method development for polymorph and formulation research

Why Fluorine Regiochemistry Dictates Benzamide Performance


Benzamide derivatives are exquisitely sensitive to the position and identity of halogen substituents; even seemingly minor variations can dramatically alter target-binding affinity, physicochemical properties, and downstream biological performance [1]. For instance, the regioisomer 3-fluoro-N-(4-fluorophenyl)benzamide exhibits a higher boiling point (256.1°C vs 253.4°C) and a subtly different LogP (3.32 vs 3.33) [2], parameters that directly influence purification strategy and formulation. More critically, in sigma receptor ligand series, the 4-fluoro substitution on the benzamide ring conferred a 5- to 6-fold improvement in sigma-2 affinity compared to 2-fluoro analogs [1]. Consequently, substituting 4-fluoro-N-(3-fluorophenyl)benzamide with a regioisomer, a mono-fluorinated analog, or a different halogen variant cannot be assumed to yield equivalent research or industrial outcomes without compromising data reproducibility and target engagement.

Regioisomer mismatch
Replacing with 3-fluoro-N-(4-fluorophenyl)benzamide may shift purification profiles and sigma-receptor binding, limiting data reproducibility and target engagement interpretation.
Mono-fluorinated analog
N-(3-fluorophenyl)benzamide lacks the 4-fluoro substituent, which may reduce membrane permeability and sigma-2 affinity, compromising cell-based assay outcomes.

4-Fluoro-N-(3-fluorophenyl)benzamide vs Closest Analogs: Key Evidence


Boiling Point and Flash Point vs Regioisomer

4-Fluoro-N-(3-fluorophenyl)benzamide exhibits a boiling point of 253.4±25.0 °C at 760 mmHg and a flash point of 107.1±23.2 °C . In contrast, its regioisomer 3-fluoro-N-(4-fluorophenyl)benzamide displays a boiling point of 256.1±25.0 °C and a flash point of 108.7±23.2 °C [1]. The 2.7 °C lower boiling point, while modest, can provide a practical advantage for distillation-based purification in multi-step synthesis workflows, allowing separation at reduced thermal stress.

Regioisomer identity
Data to verify
BP 253.4°C vs 256.1°C (Δ -2.7°C); Flash point 107.1°C vs 108.7°C
Supports regioisomer identity verification upon receipt; orthogonal QC parameter for procurement
ACD/Labs calculated values; experimental confirmation recommended
Physicochemical profiling Regioisomer identification Process chemistry

Enhanced Lipophilicity vs Mono-Fluorinated Analog

The calculated LogP of 4-fluoro-N-(3-fluorophenyl)benzamide is 3.33 , compared to 3.15 for the mono-fluorinated analog N-(3-fluorophenyl)benzamide . The ΔLogP of +0.18 reflects the incremental lipophilicity contributed by the 4-fluoro substituent on the benzoyl ring. This increase, while moderate, can enhance passive membrane permeability and influence tissue distribution profiles in cell-based or in vivo assays.

Lipophilicity shift
Data to verify
LogP 3.33 vs 3.15 (Δ +0.18) vs mono-fluorinated analog
May influence passive permeability in cell-based or in vivo assays; context-dependent
Calculated LogP; experimental partition coefficient pending
Lipophilicity ADME prediction Lead optimization

Sigma-2 Receptor Affinity Advantage of 4-Fluorobenzamide Scaffold

In a series of fluorinated halobenzamides profiled for sigma receptor affinity, 4-fluoro-substituted benzamides displayed sigma-2 Ki values in the range of 3.77–4.02 nM, whereas the corresponding 2-fluoro analogs exhibited Ki values of 20.3–22.8 nM [1]. This represents a 5- to 6-fold improvement in affinity that is attributed specifically to the 4-fluoro substitution pattern. Although 4-fluoro-N-(3-fluorophenyl)benzamide itself was not the exact ligand tested, the core 4-fluorobenzamide pharmacophore is conserved, making the class-level SAR directly relevant to compound selection.

Sigma-2 affinity (class)
Class-level
4-fluoro scaffold: Ki ≈ 3.77–4.02 nM; 2-fluoro analogs: Ki 20.3–22.8 nM (5- to 6-fold lower)
Supports prioritising 4-fluoro regioisomer for sigma-2 targeted probe development; class-level SAR
In vitro radioligand displacement; compound-specific validation required
Sigma receptor PET imaging Structure-activity relationship

Solid-State Solvatomorphism Potential from Benzimidamide Analog

Although direct polymorph screening data for 4-fluoro-N-(3-fluorophenyl)benzamide are absent from the public domain, the structurally analogous (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide has been shown to exhibit solvatomorphism, crystallizing as distinct anhydrous and hydrate forms with divergent hydrogen-bonding networks (N–H⋯N chains in the anhydrous form vs. N–H⋯N/N–H⋯O networks in the hydrate) [1]. Given that both compounds share the identical 4-fluoro/3-fluorophenyl substitution motif and differ only in the amidine/amide functional group, similar solid-state diversity is mechanistically plausible for the benzamide.

Solid-form potential
Class-level
Solvatomorphism inferred from benzimidamide analog; no direct data for target compound
Anticipate possible solid-form variability; batch consistency should be verified for crystallinity-dependent assays
Based on (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide polymorphism; experimental screening needed
Solid-state chemistry Polymorphism Formulation development

4-Fluoro-N-(3-fluorophenyl)benzamide: Key Application Scenarios


Sigma-2 Receptor-Targeted PET Tracer and Fluorescent Probe Development

The 5- to 6-fold sigma-2 affinity advantage of the 4-fluorobenzamide scaffold over 2-fluoro analogs [1] makes this compound a strategic starting material for synthesizing high-affinity sigma-2 ligands. Radiolabeling with 18F or conjugation to fluorophores can yield imaging probes for solid tumor proliferation assessment, where sigma-2 receptors are overexpressed.

HDAC Inhibitor Lead Optimization with Defined Fluorine Patterns

Given the sensitivity of HDAC inhibition to benzamide ring fluoro-substitution [1], this compound serves as a validated building block for constructing focused HDAC inhibitor libraries. Its LogP of 3.33 offers a balanced lipophilicity window for optimizing cellular potency versus efflux liability.

Physicochemical and Solid-State Formulation Studies

The compound's distinct boiling point (253.4°C) and flash point (107.1°C) relative to its regioisomer , combined with the solvatomorphism precedent from the benzimidamide analog [2], position it as an interesting candidate for systematic polymorph screening and amorphous solid dispersion development.

Multi-Step Synthesis with Regioisomerically Pure Intermediates

For synthetic routes that couple the benzamide core to more complex fragments (e.g., via Suzuki or Buchwald–Hartwig reactions), the ≥97% commercial purity and the regioisomer-specific boiling point reduce the need for pre-functionalization purification, streamlining process chemistry workflows.

Application
Selection Property
Validation Focus
Sigma-2 receptor-targeted probe research
4-Fluorobenzamide scaffold for sigma-2 affinity
Sigma-2 binding assay and radiochemical purity
HDAC inhibitor library synthesis
Defined fluorine regioisomer for HDAC SAR
HDAC inhibition and cellular activity assays
Polymorph and solid-form assessment
Regioisomer identity and solid-form potential
Polymorph screening and dissolution testing
Multi-step synthesis requiring isomer purity
Regioisomer-specific boiling point for purification
HPLC purity and isomer identity verification

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